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3-amino-N,N-dipropylbenzamide - 81882-73-7

3-amino-N,N-dipropylbenzamide

Catalog Number: EVT-2548543
CAS Number: 81882-73-7
Molecular Formula: C13H20N2O
Molecular Weight: 220.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Amino-N,N-dipropylbenzamide is derived from the reaction of m-toluic acid with dipropylamine, forming an amide bond. It falls under the category of aromatic amides, which are characterized by an aromatic ring bonded to a carbonyl group (C=O) linked to a nitrogen atom. The compound's classification as an amide is significant due to the diverse reactivity and biological activity associated with amide functional groups.

Synthesis Analysis

Synthetic Methods

The synthesis of 3-amino-N,N-dipropylbenzamide typically involves the following steps:

  1. Starting Materials: The primary reactants are m-toluic acid and dipropylamine.
  2. Reaction Conditions:
    • The reaction can be carried out using conventional heating or under microwave irradiation to enhance reaction rates.
    • A common method involves activating m-toluic acid by converting it into m-toluoyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with dipropylamine in the presence of a base like sodium hydroxide or triethylamine.

Technical Parameters

  • Temperature: Reactions are generally performed at elevated temperatures (70-100 °C) to facilitate the formation of the amide bond.
  • Purification: The product can be purified using column chromatography, typically employing solvents such as ethyl acetate and pentane in various ratios.
Molecular Structure Analysis

Structural Characteristics

The molecular structure of 3-amino-N,N-dipropylbenzamide features:

  • An aromatic benzene ring substituted at the meta position with an amino group (NH2-NH_2) and two propyl groups attached to the nitrogen.
  • The carbonyl group (C=OC=O) contributes to the amide functionality, influencing its chemical properties.

Relevant Data

  • Molecular Weight: Approximately 221.34 g/mol.
  • Bond Angles and Lengths: The presence of steric hindrance from the propyl groups affects bond angles around the nitrogen atom, potentially impacting reactivity.
Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dipropylbenzamide can participate in several chemical reactions:

  • Oxidation: The methyl group on the benzene ring can be oxidized to form carboxylic acids.
  • Reduction: Reduction reactions can convert the compound into corresponding amines.
  • Electrophilic Aromatic Substitution: The compound can undergo substitution reactions on the aromatic ring using electrophiles like bromine or nitric acid.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
  • Reducing Agents: Lithium aluminum hydride or hydrogen gas in catalytic conditions can facilitate reduction processes.
Mechanism of Action

Interaction Mechanism

The mechanism of action for 3-amino-N,N-dipropylbenzamide largely depends on its biological applications:

  • In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, modulating their activity.
  • The specific pathways affected could include those related to neurotransmitter signaling or metabolic regulation.

Molecular Targets

Potential targets for 3-amino-N,N-dipropylbenzamide include:

  • Enzymes involved in metabolic pathways.
  • Receptors in the central nervous system, where modulation could lead to therapeutic effects.
Physical and Chemical Properties Analysis

Relevant Data

Applications

Scientific Applications

3-Amino-N,N-dipropylbenzamide has various applications across different fields:

  1. Medicinal Chemistry: Potential use as a building block in drug synthesis due to its structural similarity to bioactive compounds.
  2. Material Science: Incorporation into polymers or specialty chemicals where specific properties are desired.
  3. Research Applications: Utilized as an intermediate in organic synthesis for developing more complex molecules.

This compound's unique properties and structural characteristics make it a subject of interest for ongoing research aimed at exploring its full potential across these diverse applications.

Synthetic Methodologies and Optimization Strategies for 3-Amino-N,N-Dipropylbenzamide

Conventional versus Microwave-Assisted Amidation Techniques

The synthesis of 3-amino-N,N-dipropylbenzamide typically follows a sequential amidation-amination approach, with the amidation step being particularly critical for establishing the tertiary amide functionality. Conventional amidation employs reflux conditions in aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) with extended reaction times (12-24 hours). This method requires stoichiometric or excess propyl halide (typically bromide or iodide) in the presence of inorganic bases (potassium carbonate) or organic bases (triethylamine) to facilitate nucleophilic substitution on 3-aminobenzoic acid derivatives. The reaction proceeds via in situ acid chloride formation or direct coupling using activating agents, yielding the N,N-dipropylated product after workup [1] .

Microwave-assisted amidation represents a significant technological advancement, dramatically reducing reaction times to 15-45 minutes while improving yields by 15-25%. This technique utilizes controlled microwave irradiation (typically 100-150°C) to accelerate the amidation step, enhancing energy transfer and molecular collisions. Key advantages include superior temperature uniformity, minimized thermal degradation of the 3-amino group, and reduced formation of dialkylated byproducts compared to conventional heating. The rapid heating/cooling profile also enables better reaction control, making this method particularly advantageous for reaction screening and small-scale production [2] [8].

Table 1: Comparison of Amidation Techniques for 3-Amino-N,N-Dipropylbenzamide Synthesis

ParameterConventional MethodMicrowave Method
Reaction Temperature80-110°C100-150°C
Typical Reaction Time12-24 hours15-45 minutes
Isolated Yield Range55-75%70-92%
Byproduct FormationModerate (5-15%)Low (<5%)
Energy ConsumptionHighModerate
Scale FeasibilityMulti-kilogramLaboratory to Pilot Scale

Reaction Optimization: Temperature, Solvent Systems, and Catalytic Efficiency

Temperature control is paramount in both amidation routes. Below 80°C, conventional reactions suffer from incomplete conversion due to insufficient activation energy for the substitution step. Above 110°C, degradation pathways become significant—particularly oxidation of the aromatic amine or Hofmann-type degradation of the amide. Microwave protocols exhibit a narrower optimal window (120-140°C), where temperatures exceeding 150°C promote decarboxylation or resinification [1] [4].

Solvent selection profoundly impacts reaction kinetics and product stability. Polar aprotic solvents (dimethylformamide, dimethylacetamide, dimethyl sulfoxide) solubilize ionic intermediates and facilitate alkyl halide activation but may require stringent water content control (<0.1%) to prevent hydrolysis. Ethereal solvents (tetrahydrofuran, 2-methyltetrahydrofuran) offer milder conditions but exhibit lower propyl halide solubility, necessitating higher reaction volumes. Dichloromethane and chloroform are effective for acid chloride-mediated routes but pose environmental and safety concerns. Recent optimization studies demonstrate that tetrahydrofuran:dimethylformamide (3:1 v/v) mixtures balance solubility and reactivity while facilitating downstream workup [1] [4] [8].

Catalytic systems significantly influence pathway efficiency:

  • Base catalysts: Triethylamine remains predominant for acid chloride routes (1.0-1.2 equivalents), while stronger bases (sodium hydride) enable direct nucleophilic substitution on carboxylate precursors. Bicarbonate and carbonate bases minimize ester byproduct formation but exhibit slower kinetics.
  • Phase-transfer catalysts (tetrabutylammonium bromide): Enhance alkyl halide reactivity in biphasic systems, particularly for secondary alkyl halides which exhibit reduced SN₂ reactivity.
  • Metal catalysts: Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) enable Buchwald-Hartwig amidation of 3-aminophenyl halides with dipropylamine, though this route requires additional protecting group strategies for the aromatic amine .

Table 2: Solvent System Performance in Conventional Amidation Optimization

Solvent SystemRelative RateIsolated Yield (%)Key AdvantagesKey Limitations
Dimethylformamide1.0 (Reference)68High solubilityDifficult removal; water sensitive
Tetrahydrofuran0.655Easy evaporationLow halide solubility
Dimethylformamide:THF (1:3)1.482Balanced propertiesAzeotrope formation
Dimethylacetamide1.275Thermal stabilityHigh boiling point
Acetonitrile0.860Low toxicityModerate yields

Purification Protocols: Column Chromatography and Recrystallization Dynamics

Crude 3-amino-N,N-dipropylbenzamide typically contains residual solvents, unreacted starting materials (3-aminobenzoic acid derivatives), monoalkylated intermediates, and hydrolysis byproducts. Chromatographic purification (silica gel, 60-120 mesh) employing ethyl acetate:hexane:triethylamine (40:58:2 v/v/v) or dichloromethane:methanol:ammonium hydroxide (90:9:1 v/v/v) mobile phases effectively resolves these impurities. The addition of volatile amines suppresses tailing caused by the basic aromatic amine functionality. Gradient elution is essential when scaling beyond 100-gram batches, though solvent consumption becomes economically challenging above kilogram quantities [1] .

Recrystallization offers a more scalable alternative with lower solvent consumption. Optimal solvent pairs include:

  • Ethanol:water (4:1) - Provides moderate recovery (65-75%) of high-purity material (>99% HPLC)
  • Toluene:heptane (1:1) - Excellent impurity rejection but lower recovery (50-60%)
  • Ethyl acetate:cyclohexane - Balanced purity/recovery profile (70-80% recovery, >98% purity)

Slow cooling (0.5°C/minute) from near-saturation temperatures promotes crystal formation while rejecting impurities. Seeding with pure crystalline material at 5-10°C above the theoretical crystallization temperature improves polymorph control and particle size distribution—critical parameters for pharmaceutical applications. The hydrochloride salt formation (using HCl in diethyl ether) followed by basification and recrystallization provides an orthogonal purification strategy for challenging batches [1] [8].

Scalability Challenges in Industrial Production

Transitioning laboratory synthesis to industrial production introduces multifaceted challenges:

Exotherm Management: The alkylation step exhibits significant exothermicity (ΔH ≈ -90 kJ/mol). At scales exceeding 100 liters, uncontrolled heat release during propyl halide addition causes thermal runaway, accelerating byproduct formation. Mitigation strategies include:

  • Semi-batch addition with subsurface dosing
  • Jacketed reactor cooling capacity ≥ 0.3 kW/m³
  • Reaction Calorimetry (RC1) guided process design
  • Inline infrared monitoring for real-time halide consumption tracking [2] [4]

Raw Material Considerations: 3-Aminobenzoic acid derivatives often contain isomeric impurities (predominantly 2- and 4-aminobenzoic acids) that co-purify inadequately. Propyl bromide versus iodide selection presents a cost-yield tradeoff: iodides offer faster kinetics but generate metal iodide salts complicating wastewater treatment. Catalyst recycling remains technically challenging despite theoretical feasibility [8].

Economic Drivers: Solvent consumption accounts for 60-75% of total production costs at scale. Process intensification strategies include:

  • Solvent swaps (replacing dimethylformamide with 2-methyltetrahydrofuran) to improve recovery efficiency
  • Hybrid purification sequences (centrifugal partition chromatography → crystallization) reducing silica gel usage
  • Continuous flow microwave reactors enhancing throughput while minimizing footprint

Table 3: Key Process Parameters and Scalability Limits in Industrial Production

Process ParameterLaboratory ScalePilot Scale (100L)Industrial Scale (1000L+)
Heat Transfer EfficiencyHigh (large surface area)ModerateLow (requires augmentation)
Mixing UniformityExcellentGoodVariable (dead zones possible)
Temperature Control±1°C±3°C±5°C (without advanced control)
Byproduct ManagementSimple extractionMulti-stage washingContinuous extraction required
Typical Cycle Time24-48 hours48-72 hours5-7 days
Estimated Cost DriversMaterials (85%)Labor (40%), Materials (45%)Utilities (30%), Materials (35%)

Environmental Constraints: Propyl halides require closed-system handling with vapor recovery. Halide salt byproducts (particularly sodium bromide at 1.5-2.0 kg/kg product) necessitate specialized wastewater treatment for bromide removal. Solvent recovery efficiencies >90% are economically mandated for dimethylformamide, acetonitrile, and ethereal solvents. Lifecycle assessment reveals solvent management accounts for >65% of the total environmental impact footprint, driving interest in mechanochemical alternatives without solvents [2] .

Properties

CAS Number

81882-73-7

Product Name

3-amino-N,N-dipropylbenzamide

IUPAC Name

3-amino-N,N-dipropylbenzamide

Molecular Formula

C13H20N2O

Molecular Weight

220.316

InChI

InChI=1S/C13H20N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3

InChI Key

PNWNMGKRCWKXDR-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)N

Solubility

not available

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